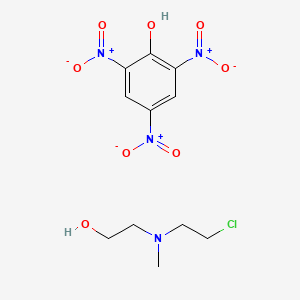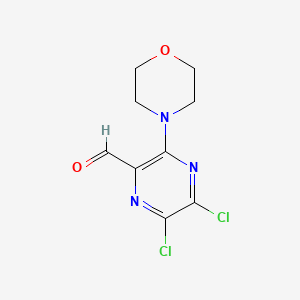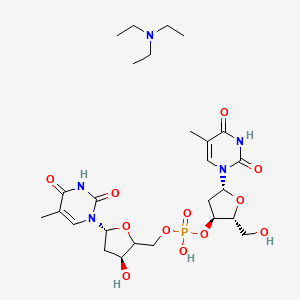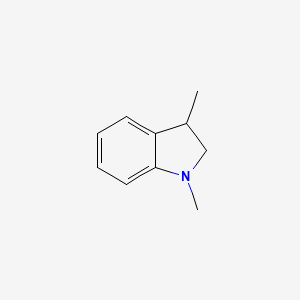![molecular formula C12H18N4O3 B13860097 tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate: is a synthetic organic compound that features a pyrazole ring, a diazenyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate typically involves multiple steps, including nitrosation, reduction, esterification, and condensation reactions. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation to form a diazonium salt. This intermediate is then reduced to form the corresponding hydrazine, which is subsequently esterified with tert-butyl 3-oxobutanoate. The final step involves a condensation reaction to form the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, it is used to study enzyme interactions and as a probe for biochemical pathways.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness: tert-Butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate is unique due to its combination of a diazenyl group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H18N4O3 |
|---|---|
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
tert-butyl 2-[(1-methylpyrazol-4-yl)diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H18N4O3/c1-8(17)10(11(18)19-12(2,3)4)15-14-9-6-13-16(5)7-9/h6-7,10H,1-5H3 |
Clave InChI |
NLHXAYMVGNXXTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)OC(C)(C)C)N=NC1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)

![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)





![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
